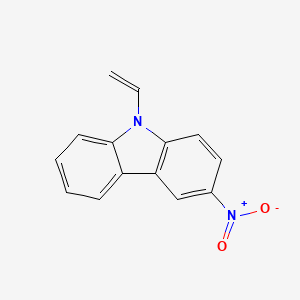
3-Nitro-9-vinylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-9-vinylcarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis .
Métodos De Preparación
The synthesis of 3-Nitro-9-vinylcarbazole typically involves the nitration of 9-vinylcarbazole. The nitration process introduces a nitro group (-NO2) at the 3-position of the carbazole ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group without affecting the vinyl group .
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining safety and environmental standards .
Análisis De Reacciones Químicas
3-Nitro-9-vinylcarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 3-amino-9-vinylcarbazole and various substituted carbazole derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Nitro-9-vinylcarbazole has several scientific research applications:
Organic Electronics: Used as a monomer in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photovoltaics: Incorporated into polymer solar cells due to its excellent charge transport properties.
Sensors: Utilized in the development of chemical sensors for detecting nitro-based explosives and metal ions.
Biological Research: Studied for its potential as a fluorescent probe in biological imaging and as a building block for bioactive molecules
Mecanismo De Acción
The mechanism of action of 3-Nitro-9-vinylcarbazole in its various applications is primarily based on its electronic properties. The nitro group is an electron-withdrawing group, which affects the electron density of the carbazole ring and the vinyl group. This modification enhances the compound’s ability to participate in electron transfer processes, making it suitable for use in optoelectronic devices and sensors .
In biological applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, making it useful as a fluorescent probe .
Comparación Con Compuestos Similares
3-Nitro-9-vinylcarbazole can be compared with other carbazole derivatives such as:
9-Vinylcarbazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
3,6-Dinitro-9-vinylcarbazole: Contains two nitro groups, leading to even greater electron-withdrawing effects and different applications in materials science.
3-Chloro-9-vinylcarbazole: Substitutes a chlorine atom at the 3-position, offering different reactivity and applications in organic synthesis
The uniqueness of this compound lies in its balance of electronic properties, making it versatile for various applications in organic electronics, photovoltaics, and biological research.
Propiedades
Número CAS |
1147-69-9 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
9-ethenyl-3-nitrocarbazole |
InChI |
InChI=1S/C14H10N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h2-9H,1H2 |
Clave InChI |
FNALUOMDZYDJLK-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


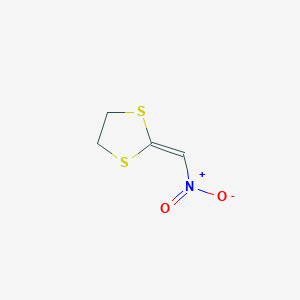
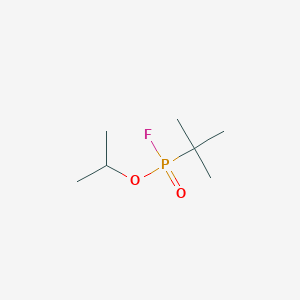
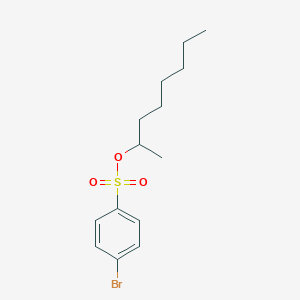
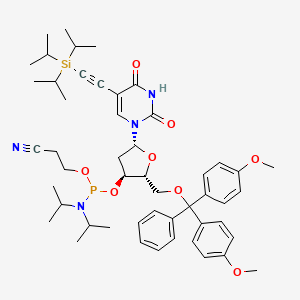
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
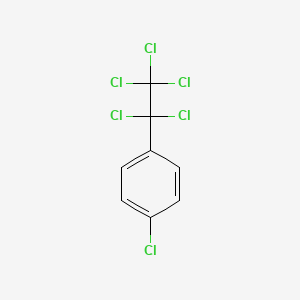
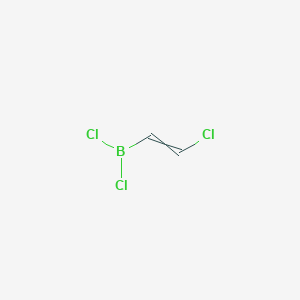
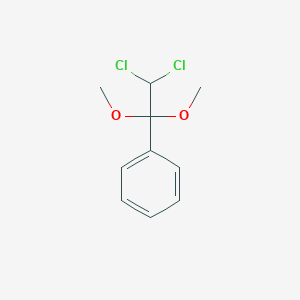
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
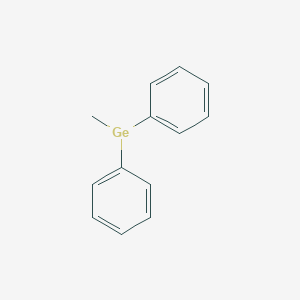
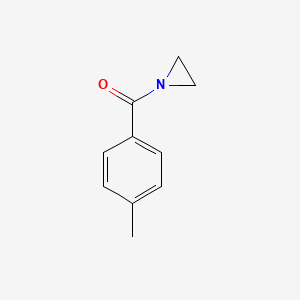
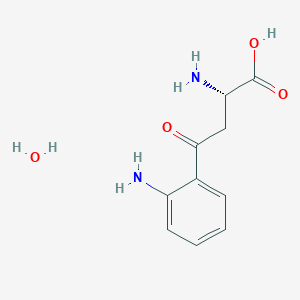

![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)
